molecular formula C8H11O3P B1334692 (3,5-dimethylphenyl)phosphonic Acid

(3,5-dimethylphenyl)phosphonic Acid

Cat. No.: B1334692
M. Wt: 186.14 g/mol
InChI Key: PXVDXSZVEZXVMG-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)phosphonic Acid (CAS 111192-80-4) is an organophosphorus compound of significant interest in advanced research and development. With a molecular formula of C₈H₁₁O₃P and a molecular weight of 186.15 g/mol, this high-purity (97%) compound serves as a versatile building block and functional component across multiple scientific disciplines . The phosphonic acid functional group is characterized by a phosphorus atom in a distorted tetrahedral geometry, bonded to two hydroxyl groups, one P=O double bond, and one carbon atom, making it a stable and robust analog of naturally occurring phosphate groups . This structural analogy is central to its research value, particularly in the design of bioactive molecules. Phosphonic acids are widely utilized to create enzyme inhibitors, pro-drugs, and bone-targeting therapeutics, such as the antihypertensive agents K4 and K26, by mimicking the tetrahedral transition state of peptide hydrolysis or the structure of phosphate esters . Beyond biomedical applications, the strong coordination and supramolecular properties of this compound make it a valuable precursor for designing hybrid materials, functionalizing surfaces, and developing analytical methods . The compound's high polarity and acidity (pKa typically ranging from 1.1-2.3 for the first proton) also make it suitable for developing water-soluble catalysts and anionic surfactants, and for use in corrosion prevention . In synthetic chemistry, related arylphosphonates are employed in the synthesis of phosphonopeptides, which are phosphorus analogues of peptides used as enzyme inhibitors and antigens for catalytic antibodies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H11O3P

Molecular Weight

186.14 g/mol

IUPAC Name

(3,5-dimethylphenyl)phosphonic acid

InChI

InChI=1S/C8H11O3P/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11)

InChI Key

PXVDXSZVEZXVMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(=O)(O)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The activity and properties of arylphosphonic acids are highly dependent on substituent type, position, and electronic nature. Below is a comparative analysis:

Key Compounds :

N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide

  • Substituents : 3,5-dimethylphenyl (electron-donating methyl groups).
  • Activity : High photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) in spinach chloroplasts due to enhanced lipophilicity and optimal substituent positioning .
  • Mechanism : Acts on photosystem II; methyl groups improve membrane permeability.

Perfluorophenyl Phosphonic Acid

  • Substituents : Fluorine atoms (strong electron-withdrawing groups).
  • Application : Used in hydrolysis reactions of isophorone diisocyanate (IPDI) for polyurethane synthesis. Exhibits higher catalytic efficiency but forms bubbles in polymers due to volatile byproducts .

3,5-Bis(trifluoromethyl)phenyl Phosphonic Acid

  • Substituents : Trifluoromethyl groups (electron-withdrawing).
  • Properties : Increased acidity compared to methyl-substituted analogs. Used in hydrolysis catalysis but shows similar bubble formation issues in polymers .

Mesityl Phosphonic Acid

  • Substituents : 2,4,6-Trimethylphenyl (bulky, electron-donating).
  • Behavior : Bulky substituents reduce solubility but enhance thermal stability in materials .

(3-Aminophenyl)phosphonic Acid Substituents: Amino group (electron-donating, basic). Applications: Potential in proton-conducting materials due to hydrogen-bonding capacity .

Substituent Position and Bioactivity

  • Meta-Substitution : In N-(3,5-dimethylphenyl) derivatives, meta-methyl groups optimize steric and electronic effects for PET inhibition. Para-substituted analogs (e.g., 2,5-dimethylphenyl) show reduced activity due to unfavorable spatial interactions .
  • Electron-Withdrawing vs. Donating Groups : While electron-withdrawing groups (e.g., fluorine, CF₃) enhance acidity and catalytic activity, electron-donating methyl groups improve lipophilicity for biological uptake .

Solid-State Behavior

  • Crystal Engineering: The 3,5-dimethylphenyl group in trichloro-acetamides increases molecular symmetry, leading to unique crystal packing with two molecules per asymmetric unit. This contrasts with monosubstituted analogs (e.g., 3-chlorophenyl), which adopt simpler monoclinic structures .
  • Thermal Stability : Bulky substituents (e.g., mesityl) enhance thermal resistance but reduce solubility, limiting their use in solution-phase applications .

Preparation Methods

Phosphonation via Dialkyl Aryl Phosphonates

One common method involves:

  • Synthesizing aryl dialkyl phosphonates by reacting 3,5-dimethylphenyl derivatives with dialkyl phosphites under catalytic conditions.
  • The dialkyl phosphonate intermediate is then subjected to acidic hydrolysis by refluxing with aqueous acid (e.g., hydrochloric acid) to cleave ester groups and yield the free phosphonic acid.
  • Upon cooling, the this compound crystallizes and can be isolated by filtration.

This method avoids harsh reagents and minimizes by-products, providing a clean conversion with good yields.

Phosphonation via Aryl Phosphorous Dihalides

Another approach uses:

  • Aryl phosphorous dihalides (e.g., dichlorophosphines) reacted with aqueous nitric acid solutions at temperatures below 50 °C.
  • The mixture is then refluxed to promote hydrolysis and oxidation, leading to the formation of aryl phosphonic acids.
  • Crystallization upon cooling allows for easy isolation of the product.

This method is advantageous for its mild temperature control and straightforward isolation steps.

Selective Esterification and Hydrolysis Control

Recent research highlights the importance of controlling esterification and hydrolysis steps to selectively obtain mono- or diesters of phosphonic acids, which are intermediates in the preparation of the free acid:

  • Using triethyl orthoacetate as both reagent and solvent allows selective mono- or diethyl ester formation depending on reaction temperature.
  • At lower temperatures (~30 °C), monoesters form via intermediate diethoxyethyl esters, which can be hydrolyzed to the free acid.
  • This selectivity is crucial for optimizing yields and purity in the synthesis of this compound and related compounds.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield Range Notes
1. Acylation of xylene Xylene + acyl halide/anhydride, Lewis acid catalyst, 0–100 °C Aluminum chloride or iron trichloride catalyst 77–85% Produces 3,5-dimethylacetophenone intermediate
2. Oxidation 3,5-dimethylacetophenone + peracid, non-protic solvent, 0–100 °C Metachloroperbenzoic acid ~88% Forms 3,5-dimethylphenyl ester intermediate
3. Hydrolysis Ester + acid/alkaline catalyst, 0–100 °C HCl or Na2CO3 65–90% Yields 3,5-dimethylphenol or phosphonic acid
4. Phosphonation via dialkyl phosphonate Dialkyl phosphonate + aqueous acid reflux HCl, reflux High Clean conversion to phosphonic acid crystals
5. Phosphonation via phosphorous dihalide Aryl phosphorous dihalide + aqueous nitric acid, <50 °C then reflux Nitric acid, controlled temp High Mild conditions, easy isolation
6. Selective esterification Triethyl orthoacetate, temperature control 30 °C for monoester, higher for diester Good Enables selective intermediate formation

Research Findings and Practical Considerations

  • The multi-step acylation-oxidation-hydrolysis route starting from xylene is industrially viable, offering high yields and low environmental impact due to mild conditions and reduced waste.
  • Phosphonation methods using dialkyl phosphonates or phosphorous dihalides provide flexibility depending on available reagents and desired purity.
  • Control of esterification steps via temperature and reagent choice improves selectivity and yield, which is critical for scale-up and reproducibility.
  • The final this compound product is typically isolated as a white solid with melting points around 62–64 °C, confirming purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,5-dimethylphenyl)phosphonic Acid, and how can purity be optimized?

  • Methodology : Multi-step organic synthesis is typically employed. For example, a related compound, ethyl 3-[(3,5-dimethylphenyl)aminocarbonyl]propanoate, was synthesized via reaction of succinic anhydride with 3,5-dimethylaniline in toluene, followed by purification via recrystallization . For phosphonic acid derivatives, phosphorylation reactions (e.g., Michaelis-Arbuzov or nucleophilic substitution) are common. Purity optimization involves rigorous washing (e.g., dilute HCl to remove unreacted precursors) and chromatographic techniques.

Q. How is this compound characterized structurally and functionally in academic research?

  • Methodology :

  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric dimers via N–H···O interactions in related structures) .
  • Spectroscopy : NMR (¹H/³¹P) confirms proton environments and phosphonate group integrity; IR identifies functional groups (e.g., P=O stretching ~1200 cm⁻¹).
  • Chromatography : HPLC or GC-MS validates purity and quantifies residual solvents.

Q. What biological activities have been reported for this compound derivatives?

  • Findings : Derivatives like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide exhibit photosynthetic electron transport (PET) inhibition in spinach chloroplasts (IC₅₀ ~10 µM) . The phosphonate group mimics phosphate in biological systems, enabling interactions with enzymes or receptors involved in energy transduction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, lipophilicity) influence the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Substituent position : Electron-withdrawing groups (e.g., halogens) at the 3,5-positions enhance PET inhibition by increasing electrophilicity .
  • Lipophilicity : Higher logP values improve membrane permeability, as seen in active N-(3,5-dimethylphenyl) derivatives .
    • Methodology : Comparative assays using substituted analogues and computational modeling (e.g., DFT for electronic effects) .

Q. What computational methodologies predict the interactions of this compound with biological targets?

  • Approaches :

  • Docking simulations : To map binding modes with photosynthetic proteins (e.g., photosystem II) .
  • Molecular dynamics (MD) : Assess stability of ligand-target complexes in hydrated environments .
  • QSAR models : Correlate substituent properties (Hammett constants, molar refractivity) with activity .

Q. How are safety and toxicity profiles of this compound evaluated in vitro?

  • Methodology :

  • Bacterial reverse mutation assay (Ames test) : Detects mutagenicity via histidine auxotrophy reversal .
  • In vitro mammalian micronucleus test : Identifies chromosomal damage in cultured cells .
  • Neurotoxicity screening : Structural analogs are reviewed for CNS effects using patch-clamp or calcium flux assays .

Q. How can contradictions in reported biological activity data be resolved?

  • Strategies :

  • Purity validation : Impurities (e.g., unreacted precursors) may skew results; use HPLC/LC-MS for batch consistency .
  • Standardized assays : Control variables like chloroplast preparation methods (spinach vs. other species) in PET inhibition studies .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-laboratory variability).

Q. What are the emerging applications of this compound in materials science?

  • Applications :

  • Proton conductors : Phosphonic acid groups enable hydrogen-bonding networks for proton transport in fuel cell membranes .
  • Metal-organic frameworks (MOFs) : As linkers for porous materials with catalytic or sensing properties .
    • Methodology : Electrochemical impedance spectroscopy (EIS) measures proton conductivity; BET analysis quantifies surface area in MOFs .

Tables for Key Findings

Table 1 : Biological Activities of Selected Derivatives

CompoundActivity (IC₅₀)Target SystemReference
N-(3,5-dimethylphenyl)-carboxamidePET inhibition: ~10 µMSpinach chloroplasts
Phosphonic acid-based MOFsProton conductivity: >10⁻² S/cmFuel cell membranes

Table 2 : Synthetic Optimization Steps

StepPurposeMethod (Example)
Precursor purificationRemove unreacted anilineDilute HCl wash
RecrystallizationEnhance crystal purityEthanol slow evaporation
PhosphorylationIntroduce phosphonate groupMichaelis-Arbuzov reaction

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